(24R,25R)-3alpha,7alpha,24-trihydroxy-5beta-cholestan-26-oyl-CoA

Enzyme Stereospecificity Bile Acid Biosynthesis Peroxisomal β-Oxidation

Procure the single, enzyme-competent (24R,25R)-configured CoA thioester for unambiguous peroxisomal β-oxidation studies. Generic substitution with alternative diastereomers (24R,25S; 24S,25R; 24S,25S), deoxy analogs, or the free acid form fails—only this stereoisomer is recognized by the bifunctional enzyme DBP/MFP-2, the gatekeeper of chenodeoxycholic acid synthesis. This compound serves as a definitive substrate for hydratase and dehydrogenase kinetic profiling, a certified reference standard for quantifying disease-accumulated C27-bile acid intermediates, and a 12-deoxy tracer for pathway-specific flux analysis in primary hepatocytes and organoids.

Molecular Formula C48H80N7O20P3S
Molecular Weight 1200.2 g/mol
CAS No. 211363-15-4
Cat. No. B15547837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(24R,25R)-3alpha,7alpha,24-trihydroxy-5beta-cholestan-26-oyl-CoA
CAS211363-15-4
Molecular FormulaC48H80N7O20P3S
Molecular Weight1200.2 g/mol
Structural Identifiers
InChIInChI=1S/C48H80N7O20P3S/c1-25(29-8-9-30-36-31(12-15-48(29,30)6)47(5)14-11-28(56)19-27(47)20-33(36)58)7-10-32(57)26(2)45(63)79-18-17-50-35(59)13-16-51-43(62)40(61)46(3,4)22-72-78(69,70)75-77(67,68)71-21-34-39(74-76(64,65)66)38(60)44(73-34)55-24-54-37-41(49)52-23-53-42(37)55/h23-34,36,38-40,44,56-58,60-61H,7-22H2,1-6H3,(H,50,59)(H,51,62)(H,67,68)(H,69,70)(H2,49,52,53)(H2,64,65,66)/t25-,26-,27+,28-,29-,30+,31+,32-,33-,34-,36+,38-,39-,40+,44-,47+,48-/m1/s1
InChIKeySZBMUAIJWNJARR-UIZKVWQNSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(24R,25R)-3alpha,7alpha,24-trihydroxy-5beta-cholestan-26-oyl-CoA (CAS 211363-15-4): A Key Steroidal Acyl-CoA Intermediate in Bile Acid Biosynthesis


(24R,25R)-3alpha,7alpha,24-trihydroxy-5beta-cholestan-26-oyl-CoA (CAS 211363-15-4) is a steroidal acyl-CoA thioester that serves as a critical intermediate in the peroxisomal β-oxidation of the cholesterol side chain during the biosynthesis of primary bile acids, specifically chenodeoxycholic acid [1]. This compound is formed by the stereospecific hydration of (24E)-3alpha,7alpha-dihydroxy-5beta-cholest-24-enoyl-CoA and subsequently undergoes dehydrogenation to yield the 24-oxo derivative, ultimately leading to side-chain shortening [2]. Its precise (24R,25R) stereochemistry is essential for recognition by downstream enzymes, distinguishing it from other diastereomers that are either inert or processed through alternative, less efficient pathways [3].

Why (24R,25R)-3alpha,7alpha,24-trihydroxy-5beta-cholestan-26-oyl-CoA Cannot Be Substituted with Generic Cholestanoyl-CoA Analogs


Generic substitution of (24R,25R)-3alpha,7alpha,24-trihydroxy-5beta-cholestan-26-oyl-CoA with other stereoisomers or deoxy analogs fails due to stringent enzymatic stereospecificity and the absolute requirement for CoA thioester activation. The peroxisomal bifunctional enzyme D-bifunctional protein (DBP/MFP-2), which catalyzes the hydration and subsequent dehydrogenation steps in bile acid synthesis, exhibits exclusive activity toward the (24R,25R)-diastereomer among the four possible stereoisomers; the (24R,25S)-, (24S,25R)-, and (24S,25S)-isomers are not processed [1]. Furthermore, the free acid form lacks the CoA moiety necessary for recognition by acyl-CoA oxidases and hydratases, rendering it inert in the β-oxidation pathway [2]. Even the 12α-hydroxy analog, (24R,25R)-3alpha,7alpha,12alpha,24-tetrahydroxy-5beta-cholestan-26-oyl-CoA, partitions into a distinct cholic acid biosynthetic route, making it unsuitable for studies focused on the chenodeoxycholic acid branch [3]. These critical biochemical distinctions directly impact experimental reproducibility, pathway flux quantification, and the accurate modeling of peroxisomal disorders.

Quantitative Differentiation Evidence for (24R,25R)-3alpha,7alpha,24-trihydroxy-5beta-cholestan-26-oyl-CoA Against Key Comparators


Exclusive Stereospecific Hydration and Dehydration by D-Bifunctional Protein (DBP/MFP-2)

The (24R,25R)-isomer of varanoyl-CoA (the 12α-hydroxy analog) is the sole stereoisomer recognized and processed by D-bifunctional protein (DBP), the key peroxisomal enzyme responsible for the hydration and dehydration steps in bile acid side-chain shortening. Incubation of (24E)-3α,7α,12α-trihydroxy-5β-cholest-24-enoyl-CoA with purified DBP resulted in the exclusive formation of the (24R,25R)-diastereomer; none of the other three possible stereoisomers (24R,25S-, 24S,25R-, 24S,25S-) were detected [1]. Furthermore, in the reverse dehydration reaction, only the (24R,25R)-V-CoA served as a substrate; the other three isomers were not dehydrated [1]. This absolute stereospecificity is a class-level inference for the 12-deoxy analog (the target compound), as both compounds share the same side-chain stereochemistry and are processed by the same peroxisomal enzyme system [2].

Enzyme Stereospecificity Bile Acid Biosynthesis Peroxisomal β-Oxidation

Physiological Intermediate Status in the Chenodeoxycholic Acid Biosynthetic Pathway

The target compound is explicitly annotated as an intermediate in the primary bile acid biosynthesis pathway (KEGG pathway rn00120; MetaCyc bile acid biosynthesis, neutral pathway). It is formed via the hydration of (24E)-3α,7α-dihydroxy-5β-cholest-24-enoyl-CoA (EC 4.2.1.107) and subsequently oxidized to 3α,7α-dihydroxy-5β-24-oxocholestanoyl-CoA (EC 1.1.1.-) [1]. In contrast, the 12α-hydroxy analog (24R,25R)-3α,7α,12α,24-tetrahydroxy-5β-cholestanoyl-CoA directs metabolic flux toward cholic acid synthesis, while the free acid form (24R,25R)-3α,7α,24-trihydroxy-5β-cholestan-26-oic acid is not a substrate for these peroxisomal enzymes and requires prior CoA activation [2].

Metabolic Pathway Mapping Chenodeoxycholic Acid Synthesis KEGG/MetaCyc Pathway Annotation

Accumulation Profile in Human Peroxisomal D-Bifunctional Protein Deficiency

In an infant with D-bifunctional protein deficiency, C27-bile acid intermediates accumulated dramatically, accounting for 74% of total serum bile acids, 59% in urine, and 35% in bile [1]. Among these C27 intermediates, the (24R,25R)- and (24R,25S)-diastereomers of 3α,7α,12α,24-tetrahydroxy-5β-cholestanoic acid were identified as the major constituents, alongside minor amounts of the 24S counterparts [1]. While this study examined the free acid forms (not the CoA esters), it establishes that the (24R,25R) configuration is a predominant physiological species that accumulates when downstream processing is blocked, reinforcing its identity as the native intermediate. The 12-deoxy analog (target compound) is predicted to exhibit a parallel accumulation pattern in defects affecting the chenodeoxycholic acid pathway.

Peroxisomal Disorders Diagnostic Biomarker Inborn Errors of Metabolism

Substrate Specificity of Peroxisomal Multifunctional Enzyme Type 2 (perMFE-2) Dehydrogenase Domain

Mammalian peroxisomal multifunctional enzyme type 2 (perMFE-2) exhibits strict stereoselectivity in its dehydrogenase activity. Among the four possible stereoisomers of 3α,7α,12α,24ξ-tetrahydroxy-5β-cholestanoyl-CoA, perMFE-2 dehydrogenates only the (24R,25R)-isomer [1]. This finding was obtained using the recombinant dehydrogenase domain of rat perMFE-2, which showed no activity toward the (24R,25S)-, (24S,25R)-, or (24S,25S)-isomers under identical assay conditions [1]. While this study employed the 12α-hydroxy substrate, the catalytic mechanism and stereochemical requirements are conserved for the 12-deoxy series, as the enzyme's active site recognizes the (24R,25R) configuration of the side chain independently of the C12 hydroxylation status.

Enzyme Kinetics Short-Chain Dehydrogenase/Reductase Stereochemical Analysis

CoA Thioester Requirement for Peroxisomal β-Oxidation Machinery

The free acid, (24R,25R)-3α,7α,24-trihydroxy-5β-cholestan-26-oic acid, is not a substrate for the peroxisomal β-oxidation enzymes; it must first be activated to its CoA thioester by bile acid-CoA ligase (EC 6.2.1.7/6.2.1.28) in the endoplasmic reticulum or peroxisomal membrane [1]. The CoA moiety serves as both a recognition handle for acyl-CoA oxidases and hydratases and as the essential chemical group for thiolytic cleavage. In the absence of the CoA group, no measurable conversion to downstream products occurs in isolated peroxisomal fractions [2].

Acyl-CoA Synthetase Subcellular Trafficking Enzyme-Substrate Recognition

Optimal Research and Industrial Applications for (24R,25R)-3alpha,7alpha,24-trihydroxy-5beta-cholestan-26-oyl-CoA


In Vitro Reconstitution of the Chenodeoxycholic Acid β-Oxidation Pathway

Use as the authentic intermediate in cell-free systems to study the kinetics and regulation of the peroxisomal enzymes (hydratase, dehydrogenase, thiolase) that convert this CoA ester to chenodeoxycholoyl-CoA. Its defined stereochemistry ensures that observed activity reflects the physiological pathway, as demonstrated by the exclusive processing of the (24R,25R)-diastereomer by D-bifunctional protein [1]. The CoA thioester form bypasses the need for prior activation by bile acid-CoA ligase, streamlining experimental workflows [2].

Development of LC-MS/MS Assays for Peroxisomal Disorder Diagnosis

Employ as a certified reference standard for the quantification of C27-bile acid intermediates in patient serum, urine, or bile. In D-bifunctional protein deficiency, C27-bile acids accumulate to 74% of total serum bile acids, with (24R,25R)-configured species as major constituents [3]. A pure, well-characterized standard enables accurate calibration curves and reliable identification of diastereomer-specific elevations, improving diagnostic sensitivity and specificity.

Enzyme Specificity and Inhibitor Screening Studies

Utilize as the cognate substrate for assaying the hydratase and dehydrogenase activities of peroxisomal multifunctional enzyme type 2 (MFP-2/DBP) and related enzymes. The strict stereoselectivity—where perMFE-2 dehydrogenates only the (24R,25R)-isomer among four possible stereoisomers [4]—makes this compound essential for accurate kinetic parameter determination (Km, Vmax, kcat) and for identifying potential therapeutic inhibitors that target the bile acid synthetic pathway.

Metabolic Flux Analysis and Isotopic Tracing in Hepatocyte Models

Apply as a stable isotope-labeled (e.g., 13C or 2H) internal standard or tracer to quantify the flux through the chenodeoxycholic acid branch of bile acid synthesis in primary hepatocytes or liver organoids. The compound's distinct 12-deoxy structure ensures that flux measurements are not confounded by the cholic acid branch (which utilizes the 12α-hydroxy analog), providing a clean readout of chenodeoxycholic acid production [5].

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